1-(Oxetan-3-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

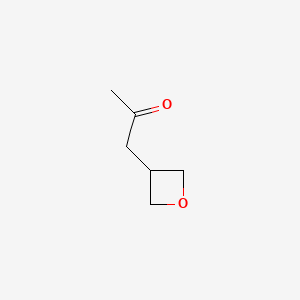

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGRLUDPHSZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-39-0 | |

| Record name | 1-(oxetan-3-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Overview of 1-(Oxetan-3-yl)propan-2-one: A Building Block for Modern Drug Discovery

CAS Number: 1207175-39-0 Molecular Formula: C6H10O2 Molecular Weight: 114.14 g/mol

This technical guide provides a comprehensive overview of 1-(Oxetan-3-yl)propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. While specific biological activity and detailed experimental applications of this particular compound are not extensively documented in publicly available literature, its structural components—the oxetane ring and the propan-2-one chain—position it as a valuable building block for the synthesis of novel therapeutic agents. This document will detail its known properties, the general synthetic strategies for its core structure, and the broader context of the oxetane motif's role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its potential as a fragment in drug design and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-(3-oxetanyl)-2-propanone | [2] |

| CAS Number | 1207175-39-0 | [1][2][3][4] |

| Canonical SMILES | CC(=O)CC1COC1 | [2] |

| InChI | InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | [2] |

| InChIKey | BDJGRLUDPHSZMT-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (PSA) | 26.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 0.61190 | [2] |

The Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties.[5] It is considered a "smart" substituent that can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates.[5]

Key contributions of the oxetane motif include:

-

Improved Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for drug absorption and distribution.[5]

-

Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to an extended half-life of the drug.[5]

-

Reduced Lipophilicity: Introduction of an oxetane can lower the lipophilicity of a compound, which can be beneficial for reducing off-target effects and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.[5]

-

Conformational Constraint: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[5]

-

Bioisosteric Replacement: Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to fine-tune the properties of a lead compound without drastically altering its core structure.[5][6]

Several FDA-approved drugs contain the oxetane moiety, including the anticancer agent paclitaxel and its derivatives, highlighting the clinical relevance of this structural unit.[5]

Synthesis of the Oxetan-3-one Core

General Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-ones

The following is a generalized protocol based on the literature for the synthesis of oxetan-3-ones from propargylic alcohols.[8][9][10]

Materials:

-

Substituted propargylic alcohol

-

Gold(I) catalyst (e.g., (Ph3P)AuCl/AgOTf or a more specialized catalyst)

-

N-oxide oxidant (e.g., pyridine N-oxide or a derivative)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

To a solution of the propargylic alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), is added the N-oxide oxidant.

-

The gold(I) catalyst is then added to the reaction mixture.

-

The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched, and the crude product is purified by column chromatography on silica gel to afford the desired oxetan-3-one.

This method avoids the use of hazardous reagents like diazo compounds, which were often employed in older synthetic routes.[7][8][10]

Logical Workflow for Oxetan-3-one Synthesis

The logical steps involved in the gold-catalyzed synthesis of the oxetan-3-one core are illustrated in the diagram below.

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its value lies in the strategic combination of the advantageous oxetane ring with a reactive ketone functionality, making it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers an opportunity to incorporate the beneficial properties of the oxetane motif into novel molecular scaffolds. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this and related compounds in the quest for new and improved therapeutics.

References

- 1. This compound - CAS号 1207175-39-0 - 摩熵化学 [molaid.com]

- 2. Page loading... [guidechem.com]

- 3. cas 1207175-39-0|| where to buy this compound [german.chemenu.com]

- 4. 1207175-39-0|this compound|BLD Pharm [bldpharm.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetan-3-one synthesis [organic-chemistry.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1-(Oxetan-3-yl)propan-2-one

Abstract

This compound is a ketone-containing organic molecule featuring a four-membered oxetane ring. The oxetane moiety is of significant interest in medicinal chemistry due to its unique physicochemical properties.[1][2] It can act as a polar and metabolically stable bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] The strained four-membered ring imparts distinct reactivity and conformational preferences.[2][4] This document provides a comprehensive overview of the known physicochemical properties of this compound, relevant experimental protocols for its characterization, and insights into the general reactivity and significance of the oxetane core.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | |

| Monoisotopic Mass | 114.06808 Da | [5] |

| CAS Number | 1207175-39-0 | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(=O)CC1COC1 | [5] |

| InChI | InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | [5] |

| InChIKey | BDJGRLUDPHSZMT-UHFFFAOYSA-N | [5] |

| Predicted XlogP | -0.2 | [5] |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C |

Note: Some properties, such as XlogP, are predicted values based on computational models.

Experimental Protocols

General Synthesis of Oxetan-3-ones

A practical, one-step synthesis of oxetan-3-ones has been developed using gold catalysis to convert readily available propargylic alcohols.[8][9] This method avoids the use of hazardous diazo ketones.[7][8]

Reaction: Gold-catalyzed intermolecular oxidation of propargylic alcohols.

Procedure Outline:

-

A suitable propargylic alcohol is used as the starting substrate.

-

The reaction is catalyzed by a gold complex, such as (2-biphenyl)Cy₂PAuNTf₂, in the presence of an acid like HNTf₂.[9]

-

The reaction proceeds in an "open flask" manner, without the strict exclusion of air or moisture.[8][9]

-

The reaction mixture is typically stirred at room temperature until completion.

-

The resulting oxetan-3-one can then be purified using standard techniques like column chromatography.

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Qualitative Analysis for Ketone Functional Group

The presence of the ketone group in this compound can be confirmed using several standard chemical tests that distinguish ketones from other functional groups like aldehydes.[10][11][12]

2.2.1 2,4-Dinitrophenylhydrazine (2,4-DNP) Test

This is a general test for both aldehydes and ketones.[12]

-

Principle: The carbonyl group (C=O) of the ketone reacts with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone, which is a yellow, orange, or red precipitate.[11][13]

-

Procedure:

2.2.2 Sodium Nitroprusside Test

This test is specific for ketones.

-

Principle: In the presence of a base (like NaOH), ketones react with sodium nitroprusside to form a red-colored complex.[11][14]

-

Procedure:

2.2.3 Tollens' Test (Distinguishing from Aldehydes)

This test is used to differentiate aldehydes from ketones. Ketones generally do not react with Tollens' reagent.[11]

-

Principle: Aldehydes are readily oxidized by the mild oxidizing agent Tollens' reagent ([Ag(NH₃)₂]⁺), resulting in the formation of a silver mirror. Ketones lack the hydrogen atom attached to the carbonyl carbon and are not easily oxidized under these conditions.[13]

-

Procedure:

-

Add a few drops of the sample to Tollens' reagent in a clean test tube.

-

Warm the mixture gently in a water bath.

-

Negative Result (Expected for a Ketone): No formation of a silver mirror indicates the absence of an aldehyde group, thus supporting the presence of a ketone.[11]

-

Caption: Workflow for the qualitative identification of a ketone.

Reactivity and Stability

The oxetane ring is a strained four-membered heterocycle, which influences its reactivity.[4]

-

Ring Strain: The ring strain energy of oxetane is approximately 106 kJ/mol (25.5 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, though it is generally more stable than a three-membered epoxide ring.[1][2]

-

Stability: 3,3-disubstituted oxetanes have shown remarkable stability in aqueous solutions buffered at pH 1-10.[3] However, oxetanes with only one substituent at the 3-position may show some decomposition under strongly acidic conditions.[3] The oxetane moiety is generally stable to metabolic transformations that typically affect carbonyl groups or gem-dimethyl groups.[2]

-

Reactivity: The oxygen atom's lone pairs make the oxetane a strong hydrogen-bond acceptor and a Lewis base.[2] The ring can be opened by strong nucleophiles or under acidic catalysis.

Biological Context and Significance in Drug Discovery

While specific biological activity for this compound is not widely documented, the oxetane scaffold is of high importance in medicinal chemistry.[1][15]

-

Bioisosterism: Oxetanes are considered valuable bioisosteres. They can replace:

-

gem-Dimethyl groups: Introducing an oxetane in place of a gem-dimethyl group can lead to a profound increase in aqueous solubility and often enhances metabolic stability.[3]

-

Carbonyl groups: The oxetane ring possesses a dipole moment and hydrogen bonding properties similar to a carbonyl group but is metabolically more stable.[1][2]

-

-

Improved Physicochemical Properties: Incorporation of an oxetane moiety into a drug candidate can improve key properties such as solubility, lipophilicity (logP/logD), and metabolic stability, while reducing plasma protein binding.[3][4]

-

Approved Drugs: There are several FDA-approved drugs that contain an oxetane ring, highlighting its acceptance and utility in therapeutic agents.[1] This includes compounds like Paclitaxel, where the oxetane ring is a key structural feature.[1]

Caption: The role of the oxetane moiety in drug design.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 6. 1207175-39-0|this compound|BLD Pharm [bldpharm.com]

- 7. Oxetan-3-one synthesis [organic-chemistry.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]

- 12. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 1-(Oxetan-3-yl)propan-2-one (CAS No: 1207175-39-0), a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly recognized for its potential to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document summarizes the known structural and chemical data for this compound, presents a representative synthetic protocol for this class of compounds, and provides a visualization of its molecular structure.

Molecular Structure and Properties

This compound is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with a propan-2-one group. The presence of the strained oxetane ring and the ketone functionality makes it a versatile building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 1207175-39-0 | [1] |

| SMILES | CC(=O)CC1COC1 | [1] |

| Predicted XlogP | -0.2 | [3] |

| Monoisotopic Mass | 114.06808 Da | [3] |

Structural Visualization

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms within the molecule, highlighting the central oxetane ring and the attached propanone side chain.

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Alkylation of Oxetan-3-one Hydrazone

This method is adapted from established procedures for the synthesis of 2-substituted oxetan-3-ones, which can be conceptually extended to 3-substituted analogues.

Materials:

-

Oxetan-3-one

-

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetone or a suitable propan-2-one equivalent electrophile

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Oxalic acid

Procedure:

-

Formation of the Hydrazone: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the SAMP-hydrazone is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.

-

Metalation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the resulting solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation.

-

Alkylation: The electrophile (e.g., acetone, 1.2 eq) is added to the cooled solution. The reaction is allowed to warm to room temperature slowly and stirred overnight.

-

Work-up and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then treated with an aqueous solution of oxalic acid to hydrolyze the hydrazone, yielding the desired this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic and Structural Data

As of the date of this document, detailed experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) and quantitative structural data (e.g., bond lengths and angles from X-ray crystallography) for this compound are not available in publicly accessible databases. Researchers are advised to acquire this data experimentally upon synthesis or purchase of the compound. Commercial suppliers may provide compound-specific analytical data upon request.

Applications in Drug Discovery

The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar surrogate for gem-dimethyl groups or carbonyl functionalities. Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates. This compound, as a functionalized oxetane, serves as a key building block for introducing this moiety into more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties. While specific experimental data remains limited in the public domain, a representative synthetic route has been proposed. The unique properties of the oxetane ring suggest that this and related compounds will continue to be of high interest to researchers in the field of drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Oxetan-3-yl)propan-2-one (NMR, MS)

Introduction: The Structural Significance of 1-(Oxetan-3-yl)propan-2-one in Modern Drug Discovery

The oxetane motif has emerged as a compelling structural element in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] Unlike more conventional functionalities, the strained four-membered ring of oxetane can significantly influence a molecule's solubility, metabolic stability, and conformational behavior.[1][2] this compound is a key building block that incorporates this valuable scaffold, offering a synthetically accessible handle for introducing the oxetane moiety into more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers aiming to utilize this compound in synthetic and medicinal chemistry programs. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization.

Molecular Structure and Spectroscopic Correlation

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The molecule consists of a central oxetane ring substituted at the 3-position with a propan-2-one side chain. This arrangement dictates the chemical environment of each atom, which is directly reflected in the NMR and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.6 - 4.8 | Triplet (t) | 2H | -CH₂-O- (Oxetane) |

| b | 4.4 - 4.6 | Triplet (t) | 2H | -CH₂-O- (Oxetane) |

| c | 3.2 - 3.5 | Multiplet (m) | 1H | -CH- (Oxetane) |

| d | 2.7 - 2.9 | Doublet (d) | 2H | -CH₂-C(O)- |

| e | 2.1 - 2.3 | Singlet (s) | 3H | -C(O)-CH₃ |

Causality behind Predicted Chemical Shifts:

-

Oxetane Protons (a, b, c): The protons on the oxetane ring are significantly deshielded due to the electronegativity of the adjacent oxygen atom, resulting in downfield chemical shifts. The methylene protons adjacent to the oxygen (-CH₂-O-) are expected to appear as two distinct triplets around 4.4-4.8 ppm. The methine proton at the 3-position of the oxetane ring is predicted to be a multiplet in the range of 3.2-3.5 ppm, influenced by coupling to the adjacent methylene protons in the ring and the side chain. The strained nature of the four-membered ring also influences these chemical shifts.[2]

-

Methylene Protons of the Side Chain (d): The protons on the methylene group adjacent to the carbonyl function are deshielded by the electron-withdrawing nature of the carbonyl group and are expected to appear as a doublet around 2.7-2.9 ppm.

-

Methyl Protons (e): The methyl protons of the acetyl group are in a relatively shielded environment and are predicted to give a singlet at approximately 2.1-2.3 ppm.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show five distinct signals, corresponding to the five unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 207 - 210 | C=O (Ketone) |

| 2 | 70 - 75 | -CH₂-O- (Oxetane) |

| 3 | 45 - 50 | -CH₂-C(O)- |

| 4 | 35 - 40 | -CH- (Oxetane) |

| 5 | 29 - 32 | -CH₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (1): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 207-210 ppm, which is characteristic for ketones.[3]

-

Oxetane Carbons (2, 4): The methylene carbons of the oxetane ring bonded to the oxygen atom are deshielded and are expected to resonate between 70 and 75 ppm. The methine carbon at the point of substitution is predicted to appear in the 35-40 ppm range.

-

Side Chain Carbons (3, 5): The methylene carbon adjacent to the carbonyl group is expected at around 45-50 ppm, while the methyl carbon of the acetyl group is predicted to be in the 29-32 ppm region.

Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) and a series of fragment ions that are diagnostic of its structure. The fragmentation pattern will be governed by the presence of the ketone and the oxetane ring functionalities.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | α-cleavage of the methyl group |

| 71 | [M - CH₃CO]⁺ | α-cleavage of the acetyl group |

| 57 | [C₃H₅O]⁺ | Cleavage of the C-C bond between the oxetane and the side chain |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak for methyl ketones |

Mechanistic Insights into Fragmentation:

The fragmentation of this compound is likely to proceed through several key pathways:

-

α-Cleavage: This is a characteristic fragmentation pathway for ketones.[4] Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms can lead to the loss of a methyl radical (CH₃•) to form an ion at m/z 99, or the loss of an acetyl radical (CH₃CO•) to give an ion at m/z 71. The formation of the acylium ion ([CH₃CO]⁺) at m/z 43 is a very common and often the most abundant fragment (base peak) for methyl ketones.[4]

-

Cleavage of the Oxetane Ring: The strained oxetane ring can also undergo fragmentation. A common pathway for cyclic ethers is cleavage of the C-C bond adjacent to the oxygen atom.[5] In this molecule, cleavage of the bond connecting the side chain to the oxetane ring would result in a fragment at m/z 57, corresponding to the oxetanylmethyl cation.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

The following sections provide standardized methodologies for acquiring high-quality NMR and MS data for small organic molecules like this compound.

NMR Data Acquisition Protocol

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Mass Spectrometry Data Acquisition Protocol

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

If necessary, filter the sample to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer's ion source. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The instrument software generates a mass spectrum, which is a plot of m/z versus relative abundance.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

-

Conclusion

The spectroscopic analysis of this compound by NMR and MS provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, with the oxetane ring protons and carbons showing characteristic downfield shifts. The mass spectrum is expected to be dominated by α-cleavage, a hallmark of ketones, and fragmentation of the oxetane ring. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important building block, enabling its unambiguous identification and facilitating its application in the synthesis of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Synthesis of 1-(3-oxetanyl)-2-propanone: A Technical Guide for Chemical Researchers

The oxetane motif has garnered significant attention in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of an oxetane ring can lead to favorable conformational changes in aliphatic chains, making it a valuable substituent for molecular design.[1]

Synthesis of the Key Precursor: Oxetan-3-one

The synthesis of 1-(3-oxetanyl)-2-propanone hinges on the availability of its precursor, oxetan-3-one. While oxetan-3-one itself can be sourced from some specialized suppliers, its synthesis from more common starting materials is well-documented and provides a cost-effective route for large-scale production. Several synthetic strategies have been reported, with two prominent methods being the cyclization of a protected 1,3-dihaloacetone and the gold-catalyzed oxidation of propargylic alcohols.[2][3][4]

A robust and scalable three-step synthesis starting from 1,3-dichloroacetone is particularly noteworthy.[3][4] This method involves the protection of the ketone as a ketal, followed by a ring-closing reaction and subsequent deprotection to yield oxetan-3-one.

Table 1: Comparative Summary of Key Synthetic Protocols for Oxetan-3-one

| Method | Starting Material | Key Reagents and Conditions | Reported Yield | Reference |

| Ketal Cyclization | 1,3-Dichloroacetone | 1. Ethylene glycol, p-toluenesulfonic acid, Toluene, reflux2. Sodium hydroxide, Water, 90°C to reflux3. Phosphoric acid, Water, heat | 92% (Step 1)82% (Step 2)92% (Step 3) | [3] |

| Gold-Catalyzed Oxidation | Propargyl alcohol | AuCl3, 3,5-Cl2-pyridine N-oxide, Dichloroethane, 80°C | Good yield (exact % not specified) | [2] |

| Oxidation of Oxetan-3-ol | Oxetan-3-ol | N-bromosuccinimide (NBS), Potassium carbonate, TEMPO, Sodium bromide, Dichloromethane, 0°C to 25°C | 86% | [3] |

Proposed Synthetic Pathway to 1-(3-oxetanyl)-2-propanone

With a reliable synthesis of oxetan-3-one established, the subsequent introduction of the acetone moiety can be envisioned through a multi-step sequence. A plausible and well-precedented approach involves the nucleophilic addition of a methyl group to the carbonyl of oxetan-3-one, followed by oxidation of the resulting tertiary alcohol.

The workflow for this proposed synthesis is outlined below:

Caption: Proposed synthetic pathway to 1-(3-oxetanyl)-2-propanone.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-hydroxyoxetane via Grignard Reaction

The addition of a Grignard reagent to a ketone is a classic and reliable method for the formation of a tertiary alcohol.[5][6] In this step, methylmagnesium bromide (CH₃MgBr) will be used as the nucleophile to attack the carbonyl carbon of oxetan-3-one.

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add anhydrous diethyl ether to the flask, followed by a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings via the dropping funnel. The reaction mixture should be stirred vigorously. The disappearance of the iodine color and the formation of a cloudy grey solution indicates the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.

-

Slowly add a solution of oxetan-3-one in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-3-hydroxyoxetane, which can be purified by column chromatography.

It is important to note that Grignard reactions with oxetan-3-ones can sometimes lead to rearrangement products.[7] Therefore, careful control of the reaction conditions, particularly temperature, is crucial to favor the desired 1,2-addition product.

Step 2: Oxidation of 3-Methyl-3-hydroxyoxetane to 1-(3-oxetanyl)-2-propanone

The final step in the proposed synthesis is the oxidation of the tertiary alcohol, 3-methyl-3-hydroxyoxetane, to the target ketone, 1-(3-oxetanyl)-2-propanone. While the oxidation of tertiary alcohols is generally challenging, specific methods can be employed. However, in this specific case, the intended product is a ketone, which implies a rearrangement must occur. A more direct and viable approach would be the oxidation of a secondary alcohol. Therefore, a revised and more chemically sound approach would involve the addition of a vinyl Grignard reagent to oxetan-3-one, followed by ozonolysis or a Wacker-type oxidation of the resulting vinyl alcohol to furnish the desired methyl ketone.

Revised and Recommended Experimental Protocol:

A more practical synthetic route would involve the formation of a secondary alcohol that can be readily oxidized to the target ketone.

Caption: Revised and recommended synthetic pathway.

Methodology for the Revised Pathway:

-

Synthesis of 3-Vinyl-3-hydroxyoxetane: Following a similar Grignard protocol as described above, vinylmagnesium bromide is added to oxetan-3-one to produce 3-vinyl-3-hydroxyoxetane.

-

Oxidative Cleavage: The resulting vinyl alcohol can then be converted to the methyl ketone through one of two common methods:

-

Ozonolysis: The vinyl group is cleaved using ozone (O₃) followed by a reductive workup with dimethyl sulfide (DMS) to yield the desired ketone.

-

Wacker Oxidation: A palladium-catalyzed oxidation using a copper co-catalyst in the presence of oxygen can also achieve the conversion of the terminal alkene to a methyl ketone.

-

This revised pathway is more likely to be successful and avoids the difficulties associated with the oxidation of a tertiary alcohol. The stability of the oxetane ring under these conditions should be considered, as some oxidative conditions can be harsh.[8]

This technical guide provides a scientifically grounded framework for the synthesis of 1-(3-oxetanyl)-2-propanone. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to adapt the protocols as needed for their specific laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(Oxetan-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials required for the preparation of 1-(Oxetan-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The unique physicochemical properties of the oxetane motif, such as its ability to improve metabolic stability and aqueous solubility, have led to its increased use in drug discovery programs. This document details the most practical and well-documented synthetic strategies, complete with experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and versatile method is the acetoacetic ester synthesis , which allows for the construction of the target methyl ketone from readily available starting materials. This guide will focus on this pathway, outlining the preparation of the key precursors and the subsequent carbon-carbon bond formation and decarboxylation steps.

Acetoacetic Ester Synthesis Pathway

The acetoacetic ester synthesis is a classic and reliable method for preparing α-substituted methyl ketones.[1][2] The overall strategy involves the alkylation of an enolate derived from ethyl acetoacetate with a suitable oxetane-containing electrophile, followed by hydrolysis of the ester and decarboxylation to yield the final product.[3][4]

The primary starting materials for this pathway are:

-

Ethyl acetoacetate : A commercially available β-keto ester.

-

An oxetane-3-yl electrophile : Typically 3-bromooxetane or 3-tosyloxyoxetane.

The synthesis of the oxetane electrophile is a critical preceding step, which begins with more fundamental starting materials.

Diagram of the Acetoacetic Ester Synthesis Pathway

Caption: Synthetic pathway for this compound via acetoacetic ester synthesis.

Synthesis of Key Starting Materials

Synthesis of 3-Hydroxyoxetane

A common precursor for oxetane-3-yl electrophiles is 3-hydroxyoxetane. A practical synthesis starts from the readily available epichlorohydrin.[5]

Experimental Protocol:

-

Step 1: Acetoxy-chlorohydrin formation: Epichlorohydrin is reacted with acetic acid in the presence of a catalytic amount of anhydrous ferric chloride to yield 3-chloro-2-hydroxy-1-propyl acetate.

-

Step 2: Protection of the hydroxyl group: The secondary hydroxyl group is protected, for example, as an ethoxyethyl ether by reacting with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Step 3: Cyclization: The protected intermediate is treated with aqueous sodium hydroxide at reflux to induce intramolecular cyclization to form 3-(1-ethoxyethoxy)oxetane.

-

Step 4: Deprotection: The protecting group is removed by treatment with a catalytic amount of p-toluenesulfonic acid in methanol to afford 3-hydroxyoxetane. The product is typically purified by distillation under reduced pressure.[5]

| Step | Reactants | Key Conditions | Product | Reported Yield |

| Acetoxy-chlorohydrin | Epichlorohydrin, Acetic acid, FeCl₃ (cat.) | 70°C, 12h | 3-chloro-2-hydroxy-1-propyl acetate | ~90% |

| Protection | 3-chloro-2-hydroxy-1-propyl acetate, Ethyl vinyl ether, p-TsOH (cat.) | 30-45°C, 8h | Protected intermediate | Crude used |

| Cyclization | Protected intermediate, NaOH (aq) | Reflux, 4h | 3-(1-ethoxyethoxy)oxetane | ~30% (2 steps) |

| Deprotection | 3-(1-ethoxyethoxy)oxetane, p-TsOH (cat.), Methanol | 15-33°C, 1.25h | 3-Hydroxyoxetane | High Purity |

Table 1: Summary of the synthesis of 3-hydroxyoxetane from epichlorohydrin.

Synthesis of 3-Tosyloxyoxetane

3-Tosyloxyoxetane is an excellent electrophile for the alkylation step due to the good leaving group ability of the tosylate. It can be prepared from 3-hydroxyoxetane.

Experimental Protocol:

To a solution of 3-hydroxyoxetane in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride (TsCl) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The work-up typically involves washing with dilute acid, water, and brine, followed by drying and removal of the solvent under reduced pressure. The product can be purified by crystallization or chromatography.[6]

Synthesis of this compound via Acetoacetic Ester Synthesis

With the key electrophile, 3-tosyloxyoxetane, in hand, the synthesis of the target molecule can proceed.

Experimental Protocol:

-

Step 1: Enolate Formation: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, ethyl acetoacetate is added to form the sodium enolate.[3][7]

-

Step 2: Alkylation: To the solution of the enolate, 3-tosyloxyoxetane (or 3-bromooxetane) is added, and the mixture is heated to reflux to facilitate the SN2 reaction. The reaction progress is monitored until completion.[3]

-

Step 3: Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated. This process hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation to yield this compound.[1][2] The final product is typically purified by distillation or column chromatography.

| Step | Reactants | Key Conditions | Product |

| Enolate Formation | Ethyl acetoacetate, Sodium ethoxide in ethanol | Room temperature | Sodium enolate of ethyl acetoacetate |

| Alkylation | Sodium enolate, 3-Tosyloxyoxetane | Reflux in ethanol | Ethyl 2-acetyl-3-(oxetan-3-yl)propanoate |

| Hydrolysis & Decarboxylation | Alkylated ester, Aqueous acid (e.g., HCl) | Heat (Reflux) | This compound |

Table 2: Key steps in the acetoacetic ester synthesis of this compound.

Diagram of the Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The acetoacetic ester synthesis provides a robust and high-yielding pathway to this compound. The key starting materials are readily accessible, with well-established procedures for their preparation. This guide offers a detailed framework for the synthesis of this important building block, intended to support researchers and professionals in the field of drug discovery and development. The provided diagrams and tables serve to simplify the complex information and offer a clear, comparative, and actionable resource for laboratory synthesis.

References

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Safety and Handling of 1-(Oxetan-3-yl)propan-2-one

Section 1: Chemical and Physical Properties

The physical and chemical properties of 1-(Oxetan-3-yl)propan-2-one are not well-documented. However, data for the structurally similar compound, Oxetan-3-one, provides a useful surrogate for understanding its characteristics.

| Property | Value (for Oxetan-3-one) | Source |

| Molecular Formula | C3H4O2 | [1][2] |

| Molar Mass | 72.06 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 140 °C (284 °F) | [1][2][3] |

| Flash Point | 53 °C (127 °F) | [1][2] |

| Density | 1.231 g/cm³ | [1] |

| Solubility | Miscible with tetrahydrofuran. | [1] |

Section 2: Hazard Identification and Classification

Based on the data for Oxetan-3-one, this compound is anticipated to be a flammable liquid and an irritant. The GHS hazard classifications for Oxetan-3-one are as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][5] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |

Hazard Pictograms:

GHS02 (Flame), GHS07 (Exclamation Mark)

Signal Word: Warning[3]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

3.1 Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Avoid contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid breathing vapors or mist.[4]

-

Do not eat, drink, or smoke in the work area.[4]

3.2 Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[4][5]

-

Keep containers tightly closed when not in use.[5]

-

Store in an approved flammable liquid storage cabinet.[4]

-

Some sources recommend storage at -20°C under an inert atmosphere (e.g., argon).[4]

Section 4: First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4] |

Section 5: Fire-Fighting Measures

5.1 Extinguishing Media:

-

Suitable: Alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4]

-

Unsuitable: Do not use a heavy stream of water, as it may spread the fire.

5.2 Specific Hazards:

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5]

-

Containers may explode when heated.[3]

-

Combustion may produce toxic and irritating fumes, including carbon monoxide and carbon dioxide.[3][4]

5.3 Fire-Fighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Move containers from the fire area if it can be done without risk.

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

6.1 Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE) as described in Section 3.1.[4]

-

Avoid breathing vapors and contact with the spilled material.[4]

6.2 Environmental Precautions:

-

Prevent the spill from entering drains or surface water.[5]

6.3 Methods for Cleaning Up:

-

For small spills, absorb with an inert material such as sand, diatomaceous earth, or vermiculite.[5]

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

-

Clean the affected area with a suitable solvent, followed by soap and water.

A logical workflow for handling a chemical spill is outlined in the diagram below.

Caption: A workflow diagram for responding to a chemical spill.

Section 7: Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the provided search results. However, a general protocol for handling this type of chemical in a research setting is as follows:

General Protocol for Handling this compound:

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Have a spill kit readily accessible.

-

Ensure all glassware is clean, dry, and free of defects.

-

-

Execution:

-

Conduct all manipulations of the chemical within the fume hood.

-

If transferring the liquid, use a bonded and grounded system to prevent static electricity buildup.

-

Use non-sparking tools for all operations.

-

Keep the container tightly sealed when not in use.

-

Avoid heating the material near open flames or other ignition sources.

-

-

Waste Disposal:

-

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.[4]

-

Do not pour waste down the drain.

-

-

Emergency Preparedness:

-

Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

-

Be familiar with the first aid procedures outlined in Section 4.

-

Section 8: Toxicological Information

Specific toxicological data for this compound is not available. The information for Oxetan-3-one indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] Repeated exposure may cause skin dryness or cracking.[5] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for these compounds.[6]

Section 9: Ecological Information

No specific ecological data for this compound was found. For a related compound, 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone, it is noted to be toxic to aquatic life with long-lasting effects.[6] It is recommended to prevent the release of this compound into the environment.[6]

Section 10: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[6] Leave the chemical in its original container and do not mix it with other waste.[6] Uncleaned containers should be handled as the product itself.[6]

Section 11: Transport Information

Based on the properties of Oxetan-3-one, this compound would likely be classified as a flammable liquid for transport. The proper shipping name would be UN1993, Flammable liquid, n.o.s. (contains this compound), Hazard Class 3, Packing Group III.[3]

Section 12: Regulatory Information

Regulatory information is specific to location. Users should consult their local regulations regarding the handling, storage, and disposal of this chemical.

References

The Ascendant Role of Oxetane-Containing Ketones in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from the periphery of heterocyclic chemistry to become a cornerstone in contemporary medicinal chemistry. Its unique conformational and physicochemical properties—namely its ability to serve as a polar, metabolically stable, and three-dimensional bioisostere for gem-dimethyl and carbonyl groups—have captured the attention of drug designers.[1][2][3] This technical guide provides an in-depth literature review of a specific, yet increasingly important subclass: oxetane-containing ketones. We will delve into their synthesis, chemical properties, and burgeoning applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

I. Synthesis of Oxetane-Containing Ketones

The preparation of molecules integrating both an oxetane ring and a ketone functional group can be broadly categorized into two approaches: formation of the oxetane ring from a ketone-bearing precursor, and introduction of a ketone moiety to an oxetane-containing scaffold.

Formation of the Oxetane Ring: The Paternò-Büchi Reaction

The Paternò-Büchi reaction stands as a primary photochemical method for the synthesis of oxetanes. This [2+2] photocycloaddition between a carbonyl compound and an alkene provides a direct route to the oxetane core.[4][5] While historically challenged by low yields due to competing side reactions, recent advancements have improved its synthetic utility.[6]

A notable example involves the reaction of cyclic ketones with maleic acid derivatives. The use of p-xylene as an additive has been shown to suppress the competing dimerization of the alkene, leading to improved yields of the desired spirocyclic oxetanes.[6]

Table 1: Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction [6]

| Ketone Reactant | Alkene Reactant | Additive | Yield (%) |

| Cyclohexanone | Maleic Anhydride | p-xylene | 75 |

| Cyclopentanone | Maleic Anhydride | p-xylene | 68 |

| Adamantanone | Maleic Anhydride | p-xylene | 82 |

Synthesis from Oxetane-Containing Building Blocks

A more common and versatile strategy involves the use of pre-functionalized oxetane building blocks, with oxetan-3-one being a key intermediate.[7][8]

Aryl oxetanyl ketones can be synthesized via Friedel-Crafts acylation. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. For instance, oxetane-3-carbonyl chloride can be reacted with an activated aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding aryl oxetanyl ketone.[2][9]

Modern cross-coupling methodologies provide a powerful means to construct oxetane-containing ketones. For example, Suzuki coupling of an aryl boronic acid with a halo-aromatic ketone that already contains an oxetane moiety, or vice-versa, can be employed. The synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone has been reported via the Suzuki coupling of 3-iodooxetane and 4-acetylphenylboronic acid.[10]

II. Physicochemical Properties and Biological Relevance

The incorporation of an oxetane ring in place of a ketone or a gem-dimethyl group can significantly modulate a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile.[1][3][11]

-

Solubility: The polar nature of the ether oxygen in the oxetane ring generally leads to an increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[12]

-

Lipophilicity: Oxetanes are typically less lipophilic than gem-dimethyl groups, which can be advantageous for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than a ketone, which is susceptible to reduction, or a gem-dimethyl group, which can undergo oxidative metabolism.[1][13]

-

Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity to the molecule, which can lead to improved binding affinity for a biological target.

These properties make oxetane-containing ketones attractive motifs in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[14]

Table 2: Physicochemical Properties of Selected Oxetane-Containing Compounds

| Compound | Structure | Molecular Weight | cLogP | Aqueous Solubility (pH 7.4) |

| A (Ketone) | 190.24 | 2.1 | Low | |

| B (Oxetane) | 204.25 | 1.8 | Moderate | |

| Crenolanib | 443.5 | 3.5 | 0.01 mg/mL |

(Data for A and B are representative; Crenolanib data from literature[14])

III. Biological Applications and Structure-Activity Relationships

The unique structural and electronic features of oxetane-containing ketones have been exploited in the design of various bioactive molecules.

Kinase Inhibitors

The mTOR (mammalian target of rapamycin) pathway, a key regulator of cell growth and proliferation, is a prominent target in cancer therapy. Several inhibitors of the PI3K/Akt/mTOR signaling pathway incorporate oxetane moieties to enhance their drug-like properties.[14] The oxetane can act as a hydrogen bond acceptor, mimicking the interaction of a ketone with the kinase hinge region, while simultaneously improving solubility and metabolic stability.

For instance, GDC-0349, a potent and selective mTOR inhibitor, features an oxetane ring that was introduced to modulate the basicity of an adjacent amine, thereby reducing hERG inhibition and improving its overall safety profile.[13] While not a ketone itself, the design principles are directly applicable to the development of oxetane-containing ketone inhibitors.

Table 3: Biological Activity of Selected Oxetane-Containing Kinase Inhibitors [14]

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |

| Crenolanib | FLT3 | 1.3 - 67.8 | Ba/F3 |

| GDC-0349 | mTOR | - | - |

| Compound 23 | FTO | 350 | - |

| Compound 16 | BTK | 17.4 | - |

Other Therapeutic Areas

Oxetane-containing ketones are also being explored in other therapeutic areas. For example, indole-based analogues where a bridging ketone is replaced by an oxetane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Several of these compounds exhibited potent cytotoxicity with micromolar GI₅₀ values.[15]

IV. Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations discussed in this review.

General Procedure for Paternò-Büchi Reaction of a Cyclic Ketone with Maleic Anhydride[6]

A solution of the cyclic ketone (3.0 mmol), maleic anhydride (1.0 mmol), and p-xylene (1.0 mmol) in acetonitrile (10 mL) is prepared in a quartz reaction vessel. The solution is degassed with nitrogen for 15 minutes and then irradiated in a photochemical reactor equipped with a 300 nm lamp for 24 hours with stirring. After irradiation, the solvent is removed under reduced pressure. The crude product is then subjected to a telescoped three-step sequence involving nucleophilic ring-opening and DCC-mediated esterification to yield the functionalized spirocyclic oxetane. Purification is achieved by column chromatography on silica gel.

General Procedure for Friedel-Crafts Acylation[2][9]

To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere is added oxetane-3-carbonyl chloride (1.0 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of the aromatic substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

V. Visualizing Pathways and Workflows

Synthetic Workflow for an Oxetane-Containing Ketone

The following diagram illustrates a general synthetic workflow for the preparation of an aryl oxetanyl ketone starting from oxetan-3-one.

Caption: Synthetic workflow for aryl oxetanyl ketones.

The PI3K/Akt/mTOR Signaling Pathway

Many oxetane-containing compounds are designed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a major target for drug development.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

VI. Conclusion

Oxetane-containing ketones represent a promising and rapidly evolving class of molecules in drug discovery. Their unique combination of a polar, rigid oxetane ring and a versatile ketone handle offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The synthetic methodologies for their preparation are becoming increasingly robust and varied, opening up new avenues for chemical space exploration. As our understanding of the nuanced effects of the oxetane moiety on molecular properties and biological activity continues to grow, we can expect to see an increasing number of oxetane-containing ketones entering clinical development and ultimately benefiting patients. This guide serves as a foundational resource for researchers looking to harness the potential of this exciting molecular scaffold.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 5. Paterno-Buechi Reaction [organic-chemistry.org]

- 6. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 7. Oxetan-3-one synthesis [organic-chemistry.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. 1-(4-(OXETAN-3-YL)PHENYL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 11. Oxetanes - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxetan-3-yl)propan-2-one is a specialty chemical featuring a strained four-membered oxetane ring, a structural motif of increasing importance in medicinal chemistry. While the specific discovery and a detailed historical timeline for this compound are not extensively documented in dedicated literature, its existence and significance can be understood through the broader context of the exploration of oxetanes in drug discovery. The oxetane ring is valued for its ability to favorably modulate the physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of this compound, including its presumed synthetic pathways derived from established methodologies for related compounds, its known properties, and its potential applications in the development of novel therapeutics.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

Oxetanes, four-membered oxygen-containing heterocycles, have emerged as a valuable structural motif in modern drug discovery.[1][2][3] Initially considered as mere curiosities due to their ring strain, they are now recognized as important tools for medicinal chemists. The incorporation of an oxetane ring can lead to significant improvements in a molecule's pharmacokinetic profile.[1][4][5] They can serve as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[3][6] The unique stereoelectronic properties of the oxetane ring can also influence the conformation of a molecule, potentially leading to enhanced target affinity and selectivity.

Synthesis of this compound: A Proposed Pathway

A likely approach to the synthesis of this compound would involve the reaction of an appropriate organometallic reagent with an oxetane-3-yl derivative. One potential strategy is the addition of a propan-2-one enolate or a synthetic equivalent to an electrophilic oxetane-3-yl species. A more direct route could involve the reaction of a suitable nucleophile with oxetan-3-one itself.

Synthesis of the Key Precursor: Oxetan-3-one

A significant breakthrough in the synthesis of oxetan-3-ones was the development of a gold-catalyzed one-step process from readily available propargylic alcohols.[7][8][9][10] This method offers a more efficient and safer alternative to traditional multi-step syntheses that often involve hazardous reagents like diazo ketones.[8][9]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8][9]

-

Materials: Propargyl alcohol, (2-biphenyl)Cy₂PAuNTf₂ (catalyst), HNTf₂ (acid), and appropriate solvent (e.g., dichloromethane).

-

Procedure: To a solution of propargyl alcohol in the chosen solvent, the gold catalyst and the acid are added. The reaction is typically stirred at room temperature and proceeds in an "open flask" without the need for an inert atmosphere.[8][10]

-

Work-up and Purification: Following the completion of the reaction (monitored by TLC or GC-MS), the mixture is subjected to an appropriate work-up procedure, which may include filtration and removal of the solvent under reduced pressure. The crude product is then purified by column chromatography to yield oxetan-3-one.

-

Yields: This method has been reported to produce oxetan-3-one in good yields, with one study reporting a 71% NMR yield.[8][9]

Physicochemical Properties of this compound

Quantitative data for this compound is available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[11] |

| Molecular Weight | 114.14 g/mol | ChiralEn |

| SMILES | CC(=O)CC1COC1 | PubChem[11] |

| InChI | InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | PubChem[11] |

| InChIKey | BDJGRLUDPHSZMT-UHFFFAOYSA-N | PubChem[11] |

Potential Applications in Drug Discovery

The presence of the oxetane ring in this compound suggests its potential as a valuable building block in drug discovery programs. The oxetane motif can be strategically incorporated into lead compounds to fine-tune their physicochemical properties.

Key Advantages of Incorporating Oxetanes:

-

Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, which is often a critical factor for oral bioavailability.[4]

-

Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[4]

-

Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane has lower lipophilicity, which can be beneficial for reducing off-target effects.[4]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, which can be a useful strategy to mitigate hERG liability or improve cell permeability.[4]

-

Conformational Constraint: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity for a biological target.

Visualizations

Caption: Proposed synthetic pathway to this compound.

Caption: Role of oxetane incorporation in improving drug properties.

Conclusion

This compound represents a potentially useful, yet under-explored, chemical entity for drug discovery and development. While its own history is not well-defined, it stands on the shoulders of significant advances in the synthesis and application of oxetanes. The continued exploration of small molecules containing the oxetane motif is a promising avenue for the discovery of new and improved therapeutics. The synthetic accessibility of its precursor, oxetan-3-one, paves the way for the broader investigation and utilization of compounds like this compound in medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetan-3-one synthesis [organic-chemistry.org]

- 11. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Predicted Biological Activity of 1-(Oxetan-3-yl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the predicted biological activity of the novel chemical entity 1-(Oxetan-3-yl)propan-2-one. In the absence of published experimental data, this guide leverages in silico predictive models to forecast its pharmacokinetic properties, potential biological targets, and toxicological profile. Detailed hypothetical experimental protocols for the validation of these predictions are provided to guide future research. All predictive data is clearly organized, and logical workflows are visualized to enhance understanding.

Introduction

This compound is a chemical compound featuring an oxetane ring, a four-membered cyclic ether. The oxetane motif is of growing interest in medicinal chemistry as it can serve as a versatile pharmacophore, potentially improving physicochemical properties such as solubility while offering unique structural vectors. To date, there is no publicly available experimental data on the biological activity of this compound. This guide aims to fill this knowledge gap by presenting a computationally predicted profile of the molecule's activities. By employing a suite of established cheminformatics tools, we provide a foundational hypothesis of its drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential molecular targets. This predictive analysis serves as a crucial first step in evaluating the compound's potential as a lead for drug discovery and directs future experimental validation.

In Silico Prediction Workflow

The biological activity of this compound was predicted using a multi-step in silico workflow. The process began with obtaining the compound's structure, followed by analysis using various web-based predictive modeling platforms.

Caption: In silico prediction workflow for this compound.

Predicted Physicochemical and Pharmacokinetic Properties

The SMILES string (CC(=O)CC1COC1) for this compound was submitted to SwissADME and pkCSM servers to generate the following predicted data.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 | g/mol |

| LogP (Consensus) | -0.25 | - |

| Water Solubility | Highly Soluble | - |

| Topological Polar Surface Area (TPSA) | 35.53 | Ų |

| Number of Rotatable Bonds | 2 | - |

| Number of H-bond Acceptors | 2 | - |

| Number of H-bond Donors | 0 | - |

Table 2: Predicted Pharmacokinetic (ADMET) Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | 0.45 | Moderate to high permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.15 L/kg | Limited distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. |

| CYP2D6 Inhibitor | Yes | Potential inhibitor of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.65 | Moderate clearance rate predicted. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | Yes (Low Probability) | Low probability of inhibiting the hERG channel. |

| Hepatotoxicity | No | Not predicted to be toxic to the liver. |

Predicted Biological Activity Spectrum